molecular formula C15H15N3O4S2 B4862814 4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE

4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE

Cat. No.: B4862814
M. Wt: 365.4 g/mol
InChI Key: MHQMGRWLTOOIHZ-UHFFFAOYSA-N
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Description

4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a methoxybenzoyl group, a carbothioyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with ammonium thiocyanate to produce 4-methoxybenzoyl isothiocyanate. The final step involves the reaction of 4-methoxybenzoyl isothiocyanate with 4-aminobenzenesulfonamide under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and ion balance in cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[(4-methoxybenzoyl)amino]carbothioyl}amino)benzoate
  • 4-({[(4-methoxybenzoyl)amino]carbothioyl}amino)-N-methyl-N-phenylbenzenesulfonamide

Uniqueness

4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S2/c1-22-12-6-2-10(3-7-12)14(19)18-15(23)17-11-4-8-13(9-5-11)24(16,20)21/h2-9H,1H3,(H2,16,20,21)(H2,17,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQMGRWLTOOIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE

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